molecular formula C20H18N2O6S B3540295 methyl 5-acetyl-2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4-methylthiophene-3-carboxylate

methyl 5-acetyl-2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4-methylthiophene-3-carboxylate

Cat. No.: B3540295
M. Wt: 414.4 g/mol
InChI Key: PXZWNLPDFFKZFD-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4-methylthiophene-3-carboxylate (hereafter referred to as Compound A) is a multifunctional thiophene derivative characterized by:

  • A 4-methyl-substituted thiophene core.
  • 5-Acetyl and 3-carboxylate ester groups on the thiophene ring.
  • A propanamido linker connecting the thiophene to a 1,3-dioxo-isoindole moiety.

This structure combines electron-withdrawing (acetyl, carboxylate) and hydrogen-bonding (amide, isoindole dioxo groups) functionalities, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) or materials science. Its synthesis likely involves a Gewald reaction for thiophene core formation (as seen in ), followed by amidation with a pre-functionalized isoindole precursor.

Properties

IUPAC Name

methyl 5-acetyl-2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c1-10-15(20(27)28-3)17(29-16(10)11(2)23)21-14(24)8-9-22-18(25)12-6-4-5-7-13(12)19(22)26/h4-7H,8-9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZWNLPDFFKZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-acetyl-2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4-methylthiophene-3-carboxylate typically involves multiple steps. One common approach is to start with the thiophene ring and introduce the acetyl and carboxylate groups through a series of reactions, including acylation and esterification. The isoindole moiety is then attached via an amide bond formation reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetyl-2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, and reducing agents like LiAlH4 for reduction. Solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

It has been studied for its potential anti-inflammatory and anticancer properties .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of methyl 5-acetyl-2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Compound A’s properties, a comparative analysis with analogous thiophene derivatives is provided below.

Table 1: Structural and Functional Group Comparison

Compound Name Thiophene Substituents Key Functional Moieties Reference
Methyl 5-acetyl-2-[3-(1,3-dioxo-isoindol-2-yl)propanamido]-4-methylthiophene-3-carboxylate 4-methyl, 5-acetyl, 3-carboxylate Isoindole-dioxo, propanamido linker Target Compound
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate () 2,4-diamino, 3-carboxylate Pyrazole-hydroxy, cyano/ester groups
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate () 4-methyl, 5-phenyl, 3-ethylcarboxylate Amino, phenyl substituent
5-Methyl-3-amino-2-mercapto-6-acetylthieno[2,3-d]pyrimidine-4(3H)-one () Thieno[2,3-d]pyrimidine fused ring, 5-methyl, 6-acetyl Pyrimidine, thiol, acetyl

Key Observations:

The isoindole-dioxo group in Compound A is absent in other analogs, offering unique hydrogen-bonding sites (cf. on crystal packing).

Carboxylate esters (methyl in Compound A vs. ethyl in ) affect solubility and hydrolysis rates.

Synthetic Routes: Compound A’s synthesis likely mirrors Gewald-based protocols (), whereas employs multicomponent reactions with malononitrile/cyanoacetate.

Table 2: Physicochemical and Crystallographic Data

Property Compound A (Theoretical) Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate () 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate ()
Molecular Weight ~450 g/mol ~280 g/mol ~290 g/mol
Melting Point Predicted: 200–220°C Not reported Not reported
Hydrogen Bond Donors/Acceptors 3 donors, 6 acceptors 4 donors, 6 acceptors 2 donors, 4 acceptors
Crystallographic Method Likely SHELXL refinement () Not reported Single-crystal XRD (implied in )

Biological Activity

Methyl 5-acetyl-2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4-methylthiophene-3-carboxylate is a compound with potential biological activities that warrant detailed investigation. This article aims to explore its biological activity, including antimicrobial properties, cytotoxic effects, and possible mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a methylthiophene moiety, an isoindole derivative, and an acetyl group. The molecular formula is C18H18N2O5SC_{18}H_{18}N_2O_5S with a molecular weight of 378.41 g/mol. Understanding the structure is crucial for elucidating its biological activity.

PropertyValue
Molecular FormulaC18H18N2O5S
Molecular Weight378.41 g/mol
CAS NumberNot specified

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of isoindole have shown potent antibacterial activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Testing

In a study evaluating the antibacterial efficacy of related compounds, it was found that several derivatives had minimum inhibitory concentrations (MIC) ranging from 0.004 mg/mL to 0.045 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli. The most active compound demonstrated an MIC of 0.004 mg/mL against Enterobacter cloacae .

Table 2: Antibacterial Activity Data

Compound IDBacteriaMIC (mg/mL)MBC (mg/mL)
Compound 8Enterobacter cloacae0.0040.008
Compound 11Staphylococcus aureus0.0080.015
Compound 12Escherichia coli0.0110.030

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay on normal human cells (e.g., MRC5 fibroblasts) revealed that certain derivatives of isoindole exhibited low toxicity at effective antimicrobial concentrations . This suggests a favorable therapeutic index for these compounds.

The mechanism by which this compound exerts its antimicrobial effect may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-acetyl-2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4-methylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-acetyl-2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4-methylthiophene-3-carboxylate

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